molecular formula C19H20ClN3O4 B2842832 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea CAS No. 894030-40-1

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2842832
CAS No.: 894030-40-1
M. Wt: 389.84
InChI Key: YSILROZYJQLKKQ-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, typically using a reagent like a Grignard reagent or an organolithium compound.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea: Lacks the pyrrolidinone ring.

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Lacks the dimethoxy groups.

Uniqueness

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for future research.

Structural Overview

The molecular formula of the compound is C19H22ClN3O3C_{19}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 387.9 g/mol. The structure features a chlorophenyl group , a pyrrolidinone ring , and a dimethoxyphenyl urea moiety , which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone ring and subsequent substitution reactions to introduce the chlorophenyl and dimethoxyphenyl groups. The detailed synthetic pathway is crucial for understanding its biological activity.

Preliminary studies suggest that This compound may interact with specific enzymes or receptors in biological systems. Although detailed mechanisms are not fully elucidated, potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other urea derivatives.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways that affect various physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Urease Inhibition : Certain related compounds have demonstrated strong inhibitory effects on urease, an enzyme significant in various pathological conditions .
  • Acetylcholinesterase Inhibition : Compounds in this class may also act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .

Related Compounds

A comparative analysis of similar compounds can provide insights into the biological activity of the target compound. Below is a summary table highlighting key findings from related studies:

Compound NameBiological ActivityIC50 (µM)Reference
1-(4-Chlorophenyl)-3-(4-(2-(2-Oxopyrrolidin-1-YL)ethyl)piperidin-1-YL)-1H-pyrrole-2,5-dioneAntibacterial2.14 ± 0.003
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleUrease Inhibition1.13 ± 0.003
N-[2-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamideNeuroprotective EffectsNot Specified

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact favorably with specific amino acid residues in target enzymes or receptors, supporting its potential therapeutic applications.

Future Directions

Given the promising preliminary findings regarding the biological activity of This compound , further research is warranted. Future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to establish therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity, which could guide the design of more potent derivatives.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-15-7-8-16(17(10-15)27-2)22-19(25)21-13-9-18(24)23(11-13)14-5-3-12(20)4-6-14/h3-8,10,13H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSILROZYJQLKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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